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Compound of Interest

Compound Name: Brevianamide R

Cat. No.: B12378680 Get Quote

An important note on Brevianamide R: Initial searches for "Brevianamide R" did not yield

specific information on a compound with this designation within the publicly available scientific

literature. Therefore, this guide will focus on the broader family of brevianamide alkaloids, for

which structure-activity relationship (SAR) data are available.

The brevianamide alkaloids are a class of fungal secondary metabolites characterized by a

core bicyclodiazaoctane ring system. These compounds have garnered significant interest due

to their diverse and potent biological activities, which include insecticidal, cytotoxic, and

antitubercular effects. This guide provides a comparative analysis of the SAR studies of various

brevianamide analogs, with a focus on their cytotoxic, antitubercular, and insecticidal

properties.

Cytotoxic Activity of Brevianamide F Analogs
Recent studies have demonstrated that synthetic modification of the brevianamide scaffold can

lead to the development of potent cytotoxic agents. Specifically, the C2-arylation of

brevianamide F has been shown to convert a mildly antibiotic and antifungal compound into

novel antitumor agents.

The introduction of an aryl group at the C2 position of the indole nucleus of brevianamide F is a

key structural modification for inducing cytotoxicity. While the parent compound, brevianamide

F, is largely inactive against cancer cell lines (IC50 > 200 µM), its C2-arylated derivatives

exhibit significant antiproliferative activity. For instance, certain substituted phenyl analogs

show marked cytotoxicity, particularly against HeLa cells.
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The following table summarizes the cytotoxic activity (IC50 in µM) of selected C2-arylated

brevianamide F analogs against a panel of human cancer cell lines.

Compound

R Group
(Substitutio
n on Phenyl
Ring)

A-549 (Lung
Carcinoma)
IC50 (µM)

HeLa
(Cervical
Cancer)
IC50 (µM)

HT-29
(Colon
Carcinoma)
IC50 (µM)

MCF7
(Breast
Cancer)
IC50 (µM)

Brevianamide

F
H >200 >200 >200 >200

4a 4-OMe >100 85 ± 9 >100 >100

4c 4-Cl 65 ± 7 26 ± 4 >100 80 ± 11

4d 4-F 78 ± 10 52 ± 9 >100 95 ± 12

Data sourced from a study on postsynthetically modified Trp-based diketopiperazines.

Cytotoxicity Assay: The cytotoxic activity of the brevianamide F analogs was determined using

a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human

cancer cell lines (A-549, HeLa, HT-29, and MCF7) were seeded in 96-well plates and

incubated with various concentrations of the test compounds for 48 hours. Following

incubation, the MTT reagent was added, and the resulting formazan crystals were solubilized.

The absorbance was measured at a specific wavelength to determine cell viability, and the

IC50 values were calculated as the concentration of the compound that inhibits 50% of cell

growth.

Brevianamide F Core

Modifications Resulting Activity

Brevianamide F

C2-Arylation

Low to No Cytotoxicity
(IC50 > 200 µM)

 Intrinsic Activity

Enhanced Cytotoxicity
(e.g., against HeLa cells)

 Leads to
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Caption: Logical flow of SAR for Brevianamide F cytotoxicity.

Antitubercular Activity of Brevianamide S
Brevianamide S stands out within the family due to its unique dimeric structure and its selective

activity against Bacille Calmette-Guérin (BCG), a commonly used surrogate for Mycobacterium

tuberculosis.

The proline-proline linkage in the dimeric structure of brevianamide S is a significant departure

from the more common tryptophan-tryptophan linkages in other diketopiperazine dimers. This

unique structural feature is thought to be responsible for its selective antitubercular activity.

Brevianamide S exhibited an MIC of 6.25 µg/mL against BCG, while showing no significant

activity against other gram-positive and gram-negative bacteria, suggesting a novel mechanism

of action. The development of a total synthesis for brevianamide S has paved the way for future

SAR studies to explore this potential new class of antitubercular agents.

Antitubercular Activity Assay (MIC Determination): The minimum inhibitory concentration (MIC)

of brevianamide S against Bacille Calmette-Guérin (BCG) was determined using a microplate-

based assay. A serial dilution of the compound was prepared in a 96-well plate containing a

liquid culture of BCG. The plates were incubated, and the MIC was determined as the lowest

concentration of the compound that completely inhibited visible growth of the bacteria.
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Caption: Workflow for MIC determination of Brevianamide S.

Insecticidal Activity of Brevianamide A
Brevianamide A has been reported to possess potent antifeedant activity against the larvae of

agricultural pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm

(Heliothis virescens).

A key SAR finding within the brevianamide family is the difference in activity between the

diastereomers, brevianamide A and brevianamide B. While brevianamide A is a potent

insecticidal agent, brevianamide B has no reported biological activity. This highlights the critical
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importance of the stereochemistry of the bicyclodiazaoctane core for this particular biological

effect.

Antifeedant Bioassay: The antifeedant activity of brevianamide A is typically evaluated using a

diet-based bioassay. Artificial diet is prepared and incorporated with different concentrations of

the test compound. Larvae of the target insect species are placed on the treated diet and their

feeding behavior and mortality are observed over a period of time. The effectiveness of the

compound is often measured by the amount of diet consumed compared to a control group and

by larval mortality rates.
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Caption: Postulated pathway for Brevianamide A's antifeedant activity.

Conclusion
The brevianamide alkaloids represent a versatile scaffold for the development of new

therapeutic agents and agrochemicals. The structure-activity relationship studies, though still in

their early stages for some activities, have revealed key structural features that govern their

biological effects. The C2-arylation of brevianamide F is crucial for its cytotoxic properties, the
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unique dimeric structure of brevianamide S confers selective antitubercular activity, and the

specific stereochemistry of brevianamide A is essential for its insecticidal action. Further

synthesis and biological evaluation of a wider range of analogs are warranted

To cite this document: BenchChem. [A Comparative Guide to the Structure-Activity
Relationships of Brevianamide Alkaloids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12378680#brevianamide-r-structure-activity-
relationship-sar-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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